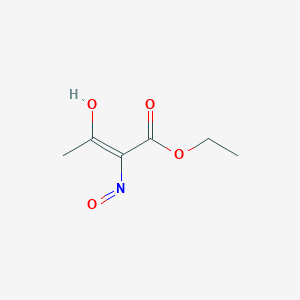

Ethyl 2-(hydroxyimino)-3-oxobutanoate

Description

The exact mass of the compound Ethyl 2-(hydroxyimino)-3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(hydroxyimino)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(hydroxyimino)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTHITHXCDMTDK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\O)/N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-04-8 | |

| Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Executive Summary

Ethyl 2-(hydroxyimino)-3-oxobutanoate, an α-oximino-β-ketoester, is a pivotal chemical intermediate with significant utility in organic synthesis and pharmaceutical development. Its structural features, particularly the vicinal oxime and ketone functionalities, render it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many therapeutic agents. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from ethyl acetoacetate. Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles, offers a field-proven experimental protocol, and contextualizes the synthesis within the broader landscape of drug discovery.

The Strategic Importance in Synthesis

The value of Ethyl 2-(hydroxyimino)-3-oxobutanoate lies in its capacity as a molecular scaffold. The oxime group can be readily reduced to an amine, while the ketone and ester functionalities offer multiple sites for modification or cyclization. This makes it a key starting material in reactions like the Knorr pyrrole synthesis, a classic method for preparing substituted pyrroles, which are core structures in numerous pharmaceuticals.[1] Furthermore, its derivatives are explored in the development of novel coupling reagents for peptide synthesis, offering alternatives to standard agents.[2][3]

The Core Transformation: Mechanism of Nitrosation

The synthesis is a classic example of an electrophilic substitution at an active methylene carbon. The reaction proceeds via the nitrosation of ethyl acetoacetate, where the active methylene group (the -CH2- between the two carbonyl groups) is converted into a hydroxyimino group (=N-OH).

Pillar of Causality: Why This Pathway Works

-

Keto-Enol Tautomerism: Ethyl acetoacetate exists as a dynamic equilibrium between its keto and enol forms.[1] The presence of the α-proton makes the enol form readily accessible and electronically rich at the α-carbon, priming it for electrophilic attack.

-

In-Situ Generation of the Electrophile: The true nitrosating agent, the nitrosonium ion (NO+) or its carrier, is generated in situ. Sodium nitrite (NaNO2), a stable salt, reacts with a protic acid, typically glacial acetic acid, to form nitrous acid (HONO). In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion.

-

Electrophilic Attack and Tautomerization: The electron-rich α-carbon of the enol tautomer attacks the nitrosonium ion. The resulting intermediate rapidly undergoes deprotonation and tautomerizes to the thermodynamically more stable oxime product, Ethyl 2-(hydroxyimino)-3-oxobutanoate.

Visualizing the Mechanism

The following diagram illustrates the key mechanistic steps from the generation of the electrophile to the final product formation.

Caption: Reaction mechanism for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. The core principle is meticulous temperature control to prevent side reactions and decomposition of nitrous acid.

Reagents and Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Ratio | Density (g/mL) | Volume |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 292 g | 2.24 | 1.0 | 1.021 | 286 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 180 g | 2.61 | 1.16 | - | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | - | 1.049 | 296 mL |

| Deionized Water | H₂O | 18.02 | - | - | - | 1.000 | 400 mL |

Note: Data sourced from multiple synthesis examples.[4][5] A slight excess of sodium nitrite is used to ensure complete reaction.

Step-by-Step Methodology

Visualizing the Workflow

Caption: High-level workflow for the synthesis, work-up, and purification.

Detailed Procedure:

-

Preparation of Reactant Solutions:

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 292 g of ethyl acetoacetate and 296 mL of glacial acetic acid.

-

In a separate beaker, dissolve 180 g of sodium nitrite in 400 mL of deionized water. Gentle warming may be required for complete dissolution; ensure the solution is cooled back to room temperature before use.

-

-

Reaction Execution:

-

Cool the flask containing the ethyl acetoacetate solution in an ice-salt bath with vigorous stirring. Ensure the internal temperature drops to below 5°C.

-

Once the temperature is stable, begin the dropwise addition of the aqueous sodium nitrite solution from the dropping funnel. This is the critical control point. The rate of addition must be carefully managed to maintain the internal reaction temperature below 10°C.[4] An exothermic reaction will be observed. The addition process typically takes about one hour.[5]

-

-

Reaction Completion and Work-up:

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 to 60 minutes to ensure the reaction goes to completion.[4]

-

The product will often separate as a dense, oily lower layer. Transfer the entire reaction mixture to a separatory funnel.

-

Separate the lower oily product layer. Extract the remaining aqueous layer with diethyl ether (2 x 150 mL) to recover any dissolved product.

-

Combine the initial oily layer with the ether extracts.

-

-

Purification:

-

Wash the combined organic phase successively with water (1 x 100 mL) and then with a saturated brine solution (1 x 100 mL) to remove residual acid and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent (diethyl ether) using a rotary evaporator.

-

The residual oil should solidify upon standing. The solid can be washed with a small amount of cold petroleum ether to remove non-polar impurities and then dried in a vacuum desiccator over potassium hydroxide to yield the final product.[4]

-

Expected Yield: 90-96%.[5]

Product Characterization

Confirmation of the product's identity and purity is essential.

| Property | Value | Source |

| Chemical Name | Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate | - |

| CAS Number | 5408-04-8 | [6] |

| Molecular Formula | C₆H₉NO₄ | [6] |

| Molecular Weight | 159.14 g/mol | [7] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 46-48 °C | [8] |

Spectroscopic Analysis: While detailed spectra are experiment-dependent, characterization by NMR and IR spectroscopy is standard.

-

¹H NMR: Expect signals corresponding to the ethyl ester protons (a triplet and a quartet), a singlet for the acetyl methyl group, and a broad singlet for the oxime -OH proton.[9]

-

¹³C NMR: Expect distinct signals for the carbonyl carbons (ketone and ester), the oxime carbon (=N-OH), and the carbons of the ethyl and methyl groups.[9]

-

FTIR (cm⁻¹): Key peaks would include a broad O-H stretch (from the oxime), a strong C=O stretch (from the ketone and ester), and a C=N stretch.[9]

Critical Safety & Handling Protocols

A culture of safety is non-negotiable. This synthesis involves materials that require careful handling.

-

Ethyl Acetoacetate (CAS: 141-97-9): Combustible liquid and causes serious eye irritation.[10] Keep away from heat, sparks, and open flames.[11]

-

Sodium Nitrite (CAS: 7632-00-0): Strong oxidizer. Toxic if swallowed. Contact with combustible material may cause fire.

-

Glacial Acetic Acid (CAS: 64-19-7): Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

-

Diethyl Ether (CAS: 60-29-7): Extremely flammable. May form explosive peroxides. Harmful if swallowed and may cause drowsiness or dizziness.

Mandatory Precautions:

-

Engineering Controls: Conduct all steps of the synthesis in a certified, well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl rubber for extended handling).

-

Temperature Control: Never deviate from the specified temperature range. A runaway reaction can lead to the rapid release of toxic nitrogen oxides.

-

Waste Disposal: Dispose of all chemical waste in properly labeled, segregated containers according to institutional and local environmental regulations. Aqueous waste should be neutralized before disposal.

References

-

Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. PrepChem.com. [Link]

-

Ethyl acetoacetate. Wikipedia. [Link]

-

Synthesis of ethyl 2-hydroxyimino-acetoacetate. PrepChem.com. [Link]

-

Ethyl 2-(hydroxyimino)-3-oxobutanoate. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl (2E)-2-(hydroxyimino)propanoate. National Center for Biotechnology Information. [Link]

-

Ethyl 2-hydroxyimino-3-oxobutanoate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. PubChem, National Center for Biotechnology Information. [Link]

-

MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. Pharmco Products, Inc. [Link]

-

METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE. European Patent Office. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Proposed mechanism for N‐nitrosation reaction. ResearchGate. [Link]

-

Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. PubMed. [Link]

-

ETHYL ACETOACETATE. Chemstock. [Link]

-

Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. [Link]

- The preparation method of ethyl nitroacetate and its intermediate.

-

Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. PrepChem.com. [Link]

-

Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate to Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. New Jersey Institute of Technology. [Link]

-

Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?. ResearchGate. [Link]

-

ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. ResearchGate. [Link]

-

Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. MDPI. [Link]

-

Additive manufacturing in drug delivery: Innovative drug product design and opportunities for industrial application. PubMed. [Link]

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | 5408-04-8 [chemicalbook.com]

- 7. Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. Ethyl (2E)-2-(hydroxyimino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Analysis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: A Technical Overview

For Immediate Release

Shanghai, China – January 19, 2026 – Ethyl 2-(hydroxyimino)-3-oxobutanoate is a versatile organic compound with significant applications in synthetic chemistry, particularly as a precursor in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. A comprehensive understanding of its structural features is paramount for its effective utilization. This technical guide provides an overview of the spectroscopic data for ethyl 2-(hydroxyimino)-3-oxobutanoate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction to Ethyl 2-(hydroxyimino)-3-oxobutanoate

Ethyl 2-(hydroxyimino)-3-oxobutanoate, with the chemical formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol , is a solid at room temperature with a melting point of 46-48°C.[1] Its structure features an ethyl ester group, a ketone, and an oxime, which contribute to its reactivity and spectroscopic characteristics. The presence of the hydroxyimino group introduces the possibility of stereoisomerism (E/Z isomers), which can often be distinguished by spectroscopic methods.

Synthesis and Structural Elucidation Workflow

The synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate typically involves the nitrosation of ethyl acetoacetate. A common laboratory-scale procedure involves reacting ethyl acetoacetate with sodium nitrite in the presence of an acid, such as acetic acid. The resulting product can then be purified and characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Sources

Chemical properties and stability of Ethyl 2-(hydroxyimino)-3-oxobutanoate

An In-depth Technical Guide to Ethyl 2-(hydroxyimino)-3-oxobutanoate: Chemical Properties and Stability

Introduction

Ethyl 2-(hydroxyimino)-3-oxobutanoate, a bifunctional organic compound, serves as a crucial building block in advanced organic synthesis. Its unique molecular architecture, featuring ester, ketone, and oxime functionalities, imparts a versatile reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. This guide offers a comprehensive exploration of its chemical properties, stability, and handling protocols, providing an authoritative resource for scientists and drug development professionals.

Known by synonyms such as Ethyl α-(hydroxyimino)acetoacetate and Ethyl 2-oximinoacetoacetate, this compound is a key intermediate in the synthesis of various pharmaceuticals, including the H2 receptor antagonist Cimetidine[1]. Understanding its chemical behavior is paramount for optimizing reaction conditions, ensuring process safety, and maintaining the integrity of the final products.

Core Chemical and Physical Properties

Ethyl 2-(hydroxyimino)-3-oxobutanoate is typically a colorless to pale yellow liquid or an off-white solid at room temperature, with a characteristic odor[2]. Its physicochemical properties are dictated by the interplay of its constituent functional groups.

| Property | Value | Source |

| CAS Number | 5408-04-8 | [2][3][4] |

| Molecular Formula | C₆H₉NO₄ | [3][5][6] |

| Molecular Weight | 159.14 g/mol | [3][4][7] |

| Melting Point | 45-48 °C | [1][7] |

| Boiling Point | 136-137 °C at 5 Torr | [1] |

| Density | 1.22 g/cm³ | [1][7] |

| Appearance | Colorless to pale yellow liquid or off-white solid | [2] |

| Solubility | Soluble in organic solvents; moderate solubility in water | [2] |

Structural Analysis: Isomerism and Tautomerism

The chemical identity and reactivity of Ethyl 2-(hydroxyimino)-3-oxobutanoate are profoundly influenced by two key structural phenomena: E/Z isomerism around the C=N double bond of the oxime and keto-enol tautomerism involving the β-dicarbonyl system.

Oxime E/Z Isomerism

The presence of a hydroxyl group on the nitrogen atom of the imine functionality allows for the existence of two geometric isomers, (E) and (Z). The relative stability and population of these isomers can be influenced by solvent, pH, and light exposure[8][9]. The interconversion between these isomers is a critical consideration in stereoselective synthesis, as the configuration of the oxime can dictate the stereochemical outcome of subsequent reactions, such as the Beckmann rearrangement[10].

Keto-Enol Tautomerism

As a β-ketoester, this molecule exists in a dynamic equilibrium between its keto and enol forms[11][12][13][14]. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring that enhances its stability. The position of this equilibrium is highly dependent on the solvent; non-polar solvents tend to favor the enol tautomer, whereas polar solvents can shift the equilibrium towards the keto form[12].

Caption: Structural equilibria of Ethyl 2-(hydroxyimino)-3-oxobutanoate.

Spectroscopic Profile

The structural features of Ethyl 2-(hydroxyimino)-3-oxobutanoate give rise to a characteristic spectroscopic signature.

-

Infrared (IR) Spectroscopy : Key bands are typically observed around 3600 cm⁻¹ for the O-H stretch, 1665 cm⁻¹ for the C=N stretch, and 945 cm⁻¹ for the N-O stretch, which are characteristic of oximes[15][16]. Additional strong absorptions corresponding to the ketone and ester carbonyl groups are also present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, characteristic signals include a singlet for the methyl protons of the acetyl group, a triplet and quartet for the ethyl ester protons, and a broad singlet for the hydroxyl proton of the oxime[17]. The chemical shifts can vary depending on the solvent and the predominant tautomeric/isomeric form. ¹³C NMR will show distinct resonances for the carbonyl carbons, the C=N carbon, and the carbons of the ethyl group[17].

Chemical Stability and Reactivity

The stability of Ethyl 2-(hydroxyimino)-3-oxobutanoate is a critical parameter for its storage, handling, and use in synthesis. Several factors can influence its degradation.

Thermal Stability

Oximes, as a class, can be thermally sensitive. Upon heating, they may decompose, and in some cases, this decomposition can be explosive[15][18]. The presence of even trace amounts of acid can catalyze an exothermic Beckmann rearrangement, which could pose a significant hazard if not controlled[18]. For oxime esters, decomposition temperatures have been observed to be relatively low, in the range of 146 to 167 °C[19]. It is therefore crucial to avoid excessive heating.

Hydrolytic Stability

The ethyl ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol. This process is significantly accelerated under both acidic and basic conditions[20][21].

-

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with a dilute acid, such as HCl or H₂SO₄[20].

-

Base-Mediated Hydrolysis (Saponification) : This reaction, typically performed by heating with an alkali like sodium hydroxide, is irreversible and generally the preferred method for hydrolysis as the products are easier to separate[20]. The rate of hydrolysis for ethyl esters is generally slower than for methyl esters but can be influenced by neighboring functional groups[22][23].

Photostability

Exposure to light, particularly UV radiation, can promote the E/Z isomerization of the oxime group[9]. In some cases, light can also induce other photochemical reactions, leading to degradation[24][25]. Therefore, to maintain isomeric purity and prevent decomposition, the compound should be protected from light. The International Council for Harmonisation (ICH) guideline Q1B outlines standardized procedures for photostability testing of new active substances[26].

pH Sensitivity and Incompatibilities

The compound's stability is highly pH-dependent. Acidic conditions can promote both ester hydrolysis and E/Z isomerization of the oxime[10][27][28]. Strong bases will readily induce saponification[20]. It is incompatible with strong oxidizing agents and strong bases[29].

Recommendations for Storage and Handling:

-

Storage : Store in a cool, well-ventilated place, away from heat, sparks, and open flames[29][30]. The container should be kept tightly closed in a dry environment[31].

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing[29][32]. Avoid breathing dust or vapors[32].

Experimental Protocol: Synthesis

A standard and efficient method for the preparation of Ethyl 2-(hydroxyimino)-3-oxobutanoate involves the nitrosation of ethyl acetoacetate.

Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

This protocol is adapted from established chemical synthesis literature[1][33][34].

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water (H₂O)

-

Diethyl ether (for extraction)

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve ethyl acetoacetate in glacial acetic acid.

-

Separately, prepare a solution of sodium nitrite in water.

-

While vigorously stirring the ethyl acetoacetate solution, slowly add the sodium nitrite solution dropwise. The rate of addition must be controlled to maintain the reaction temperature below 10 °C[33].

-

After the addition is complete, continue stirring the mixture in the ice bath for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel. The product may separate as an oily lower phase[33].

-

Separate the layers. Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Combine the organic layer (the initial oil and the ether extracts).

-

Wash the combined organic phase successively with water and then with a saturated brine solution to remove residual acid and salts[33].

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

-

The resulting residual oil, which may solidify upon standing, is the desired product, Ethyl 2-(hydroxyimino)-3-oxobutanoate[33].

Caption: Workflow for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.

Safety and Hazard Profile

According to GHS classifications, Ethyl 2-(hydroxyimino)-3-oxobutanoate is considered hazardous[1][3].

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled[3].

-

Respiratory Irritation : May cause respiratory irritation[3][32].

First Aid Measures:

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[29].

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing[29].

-

Inhalation : Move to fresh air. If breathing is difficult, seek medical attention[29].

-

Ingestion : Clean mouth with water and seek medical attention[29].

Conclusion

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a compound of significant synthetic utility, whose complex reactivity is governed by its unique combination of functional groups. Its stability is a multifaceted issue, with thermal, hydrolytic, and photochemical pathways all representing potential degradation routes. A thorough understanding of its tendency for isomerization and tautomerism, coupled with strict adherence to appropriate storage, handling, and reaction protocols, is essential for its successful application. This guide provides the foundational knowledge required for researchers and developers to leverage the full potential of this versatile chemical intermediate while ensuring safety and reproducibility in their work.

References

-

Title: Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 Source: PubChem URL: [Link]

-

Title: ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 135399194 Source: PubChem URL: [Link]

-

Title: Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate Source: PrepChem.com URL: [Link]

-

Title: Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule Source: Journal of the American Chemical Society URL: [Link]

-

Title: Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester Source: ChemRxiv URL: [Link]

-

Title: The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: Journal of Organic Chemistry URL: [Link]

-

Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Scientific Reports URL: [Link]

-

Title: ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | CAS#:5408-04-8 Source: Chemsrc URL: [Link]

-

Title: Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products Source: National Institutes of Health (NIH) URL: [Link]

-

Title: KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS Source: Canadian Journal of Chemistry URL: [Link]

-

Title: E/Z oxime isomerism in PhC(NOH)CN. Source: Semantic Scholar URL: [Link]

-

Title: Possible keto-enol tautomerism of β-keto ester IV. Source: ResearchGate URL: [Link]

-

Title: Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester Source: Organic Letters URL: [Link]

-

Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations Source: ResearchGate URL: [Link]

-

Title: Oximes Source: BYJU'S URL: [Link]

-

Title: Oxime as a general photocage for the design of visible light photo-activatable fluorophores Source: Chemical Science URL: [Link]

-

Title: METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE Source: European Patent Office URL: [Link]

-

Title: Ethyl 2-hydroxyimino-3-oxobutanoate - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Ethyl (2E)-2-(hydroxyimino)propanoate Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Oxime Source: Wikipedia URL: [Link]

-

Title: Formation of oximes and hydrazones Source: Khan Academy URL: [Link]

-

Title: Oxime as a general photocage for the design of visible light photo-activatable fluorophores Source: RSC Publishing URL: [Link]

-

Title: Hydrolytic stability of different ester structures Source: ResearchGate URL: [Link]

-

Title: hydrolysis of esters Source: Chemguide URL: [Link]

-

Title: The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids Source: ACS Publications URL: [Link]

-

Title: Safety Data Sheet - Ethyl (hydroxyimino)cyanoacetate Source: AAPPTec URL: [Link]

-

Title: Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 5408-04-8: Butanoic acid, 2-(hydroxyimino)-3-oxo-, eth… [cymitquimica.com]

- 3. Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl-2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 135399194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | 5408-04-8 [chemicalbook.com]

- 7. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | CAS#:5408-04-8 | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. byjus.com [byjus.com]

- 16. Oxime - Wikipedia [en.wikipedia.org]

- 17. Ethyl (2E)-2-(hydroxyimino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05351E [pubs.rsc.org]

- 25. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 26. ema.europa.eu [ema.europa.eu]

- 27. researchgate.net [researchgate.net]

- 28. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. fishersci.com [fishersci.com]

- 30. fishersci.com [fishersci.com]

- 31. peptide.com [peptide.com]

- 32. aksci.com [aksci.com]

- 33. prepchem.com [prepchem.com]

- 34. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

Tautomerism in Ethyl 2-(hydroxyimino)-3-oxobutanoate

An In-Depth Technical Guide to the

Abstract

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a pivotal organic compound that exhibits fascinating structural versatility through tautomerism.[1] This guide provides a comprehensive exploration of its synthesis, the structural dynamics of its primary tautomeric forms—the keto-oxime and nitroso-enol isomers—and the advanced analytical techniques employed for their characterization. We delve into the underlying principles governing the tautomeric equilibrium, supported by experimental protocols, spectroscopic data, and computational insights. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's chemical behavior.

Introduction: The Principle of Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[2] This phenomenon most commonly involves the migration of a proton, a process termed prototropy, which is catalyzed by acids or bases.[2] While keto-enol tautomerism, seen in compounds like ethyl acetoacetate, is widely recognized, other forms, such as nitroso-oxime tautomerism, are equally critical for understanding molecular reactivity and stability.[3][4] In nitroso-oxime systems, a proton shifts between a carbon and an oxygen atom, leading to an equilibrium between a nitrosoalkane and an oxime.[2] For ethyl 2-(hydroxyimino)-3-oxobutanoate, the interplay between its functional groups gives rise to a dynamic equilibrium that dictates its physical and chemical properties.

Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

The synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate is reliably achieved through the nitrosation of ethyl acetoacetate. This reaction provides a high yield of the target compound, predominantly as the (Z)-isomer.[5][6]

Experimental Protocol: Synthesis via Nitrosation

This protocol is adapted from established laboratory procedures.[5][6]

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂) (1.3 eq)

-

Deionized Water

-

Potassium Chloride (KCl)

-

Diethyl Ether

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 0-5°C using an ice bath.

-

Nitrosating Agent Addition: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred, cooled solution of ethyl acetoacetate. Causality: This slow, cooled addition is critical to maintain the temperature below 10°C.[5] It prevents the decomposition of nitrous acid (formed in situ from NaNO₂ and acetic acid) and controls the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, continue stirring and cooling the mixture for approximately 30 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation: Add a solution of potassium chloride in water to the reaction mixture and stir for one hour. This helps in the separation of the product. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the lower oily phase containing the product. Extract the remaining aqueous phase with diethyl ether to recover any dissolved product.

-

Purification: Combine the initial oil phase with the ether extracts. Wash the combined organic layer successively with water and a saturated brine solution to remove impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting residual oil solidifies upon standing.

-

Final Product: Wash the solid product with petroleum ether and dry it in a vacuum desiccator to yield ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate.

The Tautomeric Landscape

Ethyl 2-(hydroxyimino)-3-oxobutanoate primarily exists in equilibrium between two tautomeric forms: the keto-oxime form and the nitroso-enol form. Each of these can also exist as geometric isomers (E/Z).

-

Keto-Oxime Tautomer: CH₃-C(=O)-C(=NOH)-COOC₂H₅. This form contains a ketone group and an oxime group. It is generally the more stable and predominant tautomer.[7][8] The stability is attributed to the greater strength of the C=N double bond compared to the N=O double bond in the nitroso form.[7]

-

Nitroso-Enol Tautomer: CH₃-C(OH)=C(N=O)-COOC₂H₅. This form features an enol and a nitroso group. While less stable, its transient formation is crucial for understanding certain reaction mechanisms. Nitroso compounds are typically stable only when there is no hydrogen on the alpha-carbon.[8]

The equilibrium is dynamic, with the position influenced by solvent, temperature, and pH.

Tautomeric Equilibrium Diagram

Caption: Tautomeric equilibrium in ethyl 2-(hydroxyimino)-3-oxobutanoate.

Analytical Characterization of Tautomers

Distinguishing and quantifying the tautomers requires a combination of spectroscopic and analytical methods. While a comprehensive dataset for each pure tautomer of this specific molecule is not consolidated in the literature, we can infer the expected spectroscopic signatures based on well-understood principles and data from analogous compounds like β-keto esters and oximes.[9]

Spectroscopic Data Summary

The following table summarizes the expected key spectroscopic data for the identification of the major tautomeric forms.

| Tautomer Form | Technique | Characteristic Signal | Expected Chemical Shift / Frequency |

| Keto-Oxime | ¹H NMR | Oxime OH | ~12-14 ppm (broad singlet, H-bonded) |

| Ester CH₂ | ~4.3 ppm (quartet) | ||

| Acetyl CH₃ | ~2.4 ppm (singlet) | ||

| Ester CH₃ | ~1.3 ppm (triplet) | ||

| ¹³C NMR | Ester C=O | ~162 ppm | |

| Ketone C=O | ~195 ppm | ||

| Oxime C=N | ~150 ppm | ||

| IR Spectroscopy | O-H stretch (H-bonded) | ~3200-3400 cm⁻¹ (broad) | |

| C=O stretch (Ketone) | ~1710-1730 cm⁻¹ | ||

| C=O stretch (Ester) | ~1735-1750 cm⁻¹ | ||

| C=N stretch | ~1620-1650 cm⁻¹ | ||

| Nitroso-Enol | ¹H NMR | Enol OH | ~15-17 ppm (very broad, H-bonded) |

| Acetyl CH₃ | ~2.1 ppm (singlet) | ||

| IR Spectroscopy | O-H stretch (H-bonded) | ~3000-3200 cm⁻¹ (very broad) | |

| C=C stretch | ~1600-1640 cm⁻¹ | ||

| N=O stretch | ~1500-1600 cm⁻¹ |

Methodological Deep Dive

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for studying tautomeric equilibria in solution. The presence of distinct sets of signals for each tautomer allows for their unambiguous identification and quantification by integrating the respective peak areas. For related β-keto esters, the percentage of the enol form is routinely determined this way.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the functional groups present. The strong carbonyl (C=O) absorption is characteristic of the keto-oxime form, while its absence and the appearance of C=C and N=O stretches would indicate the presence of the nitroso-enol form.[9]

Computational and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the thermodynamics and kinetics of tautomerism.[13]

-

Relative Stability: High-level DFT calculations on analogous systems consistently show that the oxime tautomer is significantly more stable than the nitroso tautomer. For the formaldehyde oxime/nitrosomethane pair, the oxime is more stable by about 16 kcal/mol, a substantial energy difference that pushes the equilibrium far to the oxime side.[8] This provides a strong theoretical grounding for the expected predominance of the keto-oxime form of ethyl 2-(hydroxyimino)-3-oxobutanoate.

-

Interconversion Barrier: The conversion between tautomers is not spontaneous and requires overcoming an energy barrier. Studies on oxime-nitrone tautomerism (a related process) suggest that the interconversion can be facilitated by a bimolecular process involving two oxime molecules, which offers a lower energy pathway than a direct intramolecular 1,2-hydrogen shift.[14] A similar solvent- or self-assisted proton transfer mechanism is likely at play in the keto-oxime/nitroso-enol equilibrium.

Conclusion

The tautomerism of ethyl 2-(hydroxyimino)-3-oxobutanoate is a classic example of structural dynamism governed by fundamental principles of chemical stability. The equilibrium is heavily dominated by the keto-oxime form, a consequence of the thermodynamic favorability of the C=N-OH moiety over the C(OH)=C-N=O arrangement. This understanding is built upon a synergistic approach combining robust synthetic protocols, detailed spectroscopic characterization, and powerful computational modeling. For scientists in medicinal chemistry and materials science, a firm grasp of this tautomeric behavior is essential for predicting the compound's reactivity, intermolecular interactions, and ultimate utility in complex applications.

References

-

PrepChem. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. PrepChem.com. Retrieved from [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2016). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances, 6(21), 17285-17293. DOI:10.1039/C6RA02638A. Retrieved from [Link]

-

Science Info. (2023). Tautomerism: Condition, Features, Types. Science Info. Retrieved from [Link]

-

European Patent Office. (2025). METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE. EP 4671234 A1. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why is the oxime tautomer more stable than its corresponding nitroso isomer?. StackExchange. Retrieved from [Link]

-

Smith, B. J., et al. (1995). Formaldehyde Oxime <--> Nitrosomethane Tautomerism. Journal of the American Chemical Society. Abstract available at ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135399194, ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136045771, Ethyl 2-(hydroxyimino)-3-oxobutanoate. PubChem. Retrieved from [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2016). Revisiting Oxime-Nitrone Tautomerism. Evidences of Nitrone Tautomer Participation in Oxime Nucleophilic Addition Reactions. ResearchGate. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., et al. (2006). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. University of Missouri–St. Louis. Retrieved from [Link]

-

Arslan, H., et al. (2008). Crystal and Molecular Structure of Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate. ResearchGate. Retrieved from [Link]

-

Pérez-Villanueva, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Retrieved from [Link]

-

Oxford Reference. (n.d.). Ethyl 3-oxobutanoate. Oxford Reference. Retrieved from [Link]

-

PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). PHYWE. Retrieved from [Link]

-

Roy, P., et al. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. Retrieved from [Link]

-

Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., et al. (2006). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a NonZero Enthalpy of Mixing between Tautomers and Its Effects on Enthalpies of Formation. ResearchGate. Retrieved from [Link]

-

Mohammed, S. I., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | 5408-04-8 [chemicalbook.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. oxfordreference.com [oxfordreference.com]

- 4. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 5. prepchem.com [prepchem.com]

- 6. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. umsl.edu [umsl.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ethyl 2-(hydroxyimino)-3-oxobutanoate: Synthesis, Characterization, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a keto and an oxime group, allows for diverse reactivity and the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on providing actionable insights for laboratory and research settings.

Nomenclature and Identification: A Compound of Many Names

Clarity in scientific communication is paramount. Ethyl 2-(hydroxyimino)-3-oxobutanoate is known by a variety of synonyms and identifiers across chemical literature and databases. Understanding these alternate names is crucial for comprehensive literature searches and accurate procurement.

| Identifier Type | Identifier | Source |

| Systematic Name | Ethyl 2-(hydroxyimino)-3-oxobutanoate | IUPAC |

| CAS Registry Number | 5408-04-8 | Chemical Abstracts Service |

| 66508-93-8 | Chemical Abstracts Service | |

| 66508-94-9 | Chemical Abstracts Service | |

| EC Number | 611-092-2 | European Chemicals Agency (ECHA) |

| MDL Number | MFCD00039517 | MDL Information Systems |

| PubChem CID | 136045771, 135399194 | National Center for Biotechnology Information |

| Synonyms | Ethyl 2-(hydroxyimino)acetoacetate | |

| Ethyl (2Z)-2-hydroxyimino-3-oxo-butanoate | ||

| (2Z)-2-Hydroxyimino-3-oxobutanoic acid ethyl ester | ||

| (2Z)-2-Hydroximino-3-keto-butyric acid ethyl ester | [1] | |

| 2-hydroxyimino-3-oxo-butyric acid ethyl ester | [2] | |

| Oximinoacetoacetic ester | [3] | |

| NSC 10758 | ||

| AURORA KA-158 | [3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its effective use in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol [2][4][5] |

| Appearance | Yellow solid |

| Melting Point | 46-48 °C[3][6] |

| Boiling Point | 136-137 °C at 5 Torr |

| Density | 1.22 g/cm³ (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Slightly)[3] |

| pKa | 7.41 ± 0.10 (Predicted)[3] |

| Storage | Room Temperature, Sealed in dry conditions[1][3][4] |

Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: A Validated Protocol

The most common and efficient synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate involves the nitrosation of ethyl acetoacetate. This procedure is reliable and can be readily implemented in a standard laboratory setting.

Reaction Principle: The Nitrosation of an Active Methylene Group

The synthesis hinges on the reaction of an enol or enolate of a β-keto ester with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a protic acid. The active methylene group, flanked by two electron-withdrawing carbonyl groups in ethyl acetoacetate, is readily deprotonated or exists in equilibrium with its enol tautomer, making it susceptible to electrophilic attack by the nitrosonium ion (NO⁺).

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ethyl acetoacetate (e.g., 292 g) in glacial acetic acid (e.g., 296 ml).

-

Preparation of the Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (e.g., 180 g) in water (e.g., 400 ml).

-

Nitrosation Reaction: Slowly add the sodium nitrite solution to the stirred and ice-cooled solution of ethyl acetoacetate. Maintain the reaction temperature below 10 °C throughout the addition. The slow addition and temperature control are critical to prevent side reactions and ensure the selective formation of the desired product.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture in the ice bath for approximately 30 minutes to ensure the reaction goes to completion.

-

Extraction: Transfer the reaction mixture to a separatory funnel. The product will likely be in the lower oily phase. Separate the oily phase. Extract the aqueous phase with diethyl ether to recover any dissolved product.

-

Washing and Drying: Combine the organic extracts and the initial oily phase. Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove any remaining acid and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Product Isolation: Remove the diethyl ether using a rotary evaporator. The residual oil should solidify upon standing.

-

Purification: Wash the solidified product with cold petroleum ether to remove any non-polar impurities. Dry the final product in vacuo over potassium hydroxide to yield pure ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate.

Causality Behind Experimental Choices

-

Ice Bath and Slow Addition: The nitrosation reaction is exothermic. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize the formation of byproducts.

-

Glacial Acetic Acid: Acetic acid serves as both the solvent and the acid catalyst for the in situ generation of nitrous acid from sodium nitrite.

-

Washing with Water and Brine: These steps are essential to remove water-soluble impurities, including residual acetic acid and inorganic salts, which could interfere with subsequent reactions or affect the purity of the final product.

-

Drying with Anhydrous Sodium Sulfate: This step removes residual water from the organic phase, which is important for obtaining a pure, solid product upon solvent evaporation.

-

Washing with Petroleum Ether: This final wash removes non-polar impurities that may be present, resulting in a higher purity final product.

Synthesis Workflow Diagram

Caption: General mechanism for pyrazole synthesis.

Synthesis of Isoxazole Derivatives

Isoxazoles are another important class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. These compounds also exhibit a broad spectrum of pharmacological activities. Ethyl 2-(hydroxyimino)-3-oxobutanoate can be utilized in the synthesis of isoxazoles, often through intramolecular cyclization pathways or by reacting with suitable reagents that provide the remaining atoms for the ring. For instance, the oxime functionality can react with an activated alkyne in a [3+2] cycloaddition manner to furnish isoxazoles.

Conclusion

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a readily accessible and highly versatile building block for organic synthesis. Its rich chemistry, particularly in the construction of pyrazole and isoxazole rings, makes it an invaluable tool for researchers in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently utilize this compound in their research endeavors, paving the way for the discovery of novel therapeutic agents.

References

- CP Lab Safety. Ethyl 2-(hydroxyimino)

- PubChem. ethyl (2E)-2-(hydroxyimino)

- PubChem. Ethyl 2-(hydroxyimino)

- Chemsrc. ETHYL 2-(HYDROXYIMINO)

- ChemicalBook. ETHYL 2-(HYDROXYIMINO)

- Sigma-Aldrich. ethyl (2E)-2-(hydroxyimino)

- Labsolu. Ethyl 2-(hydroxyimino)

- ChemicalBook. ETHYL 2-(HYDROXYIMINO)

- SpectraBase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Topic: Key Intermediates in the Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as ethyl isonitrosoacetoacetate, is a pivotal building block in synthetic organic chemistry, particularly in the construction of pharmaceuticals and other bioactive molecules. Its synthesis is a classic example of C-nitrosation at an active methylene position. This guide provides an in-depth examination of the critical intermediates involved in its most common and efficient synthesis route. We will dissect the causality behind the experimental choices, focusing on the precursor ethyl 3-oxobutanoate, its reactive enolate intermediate, and the generation of the electrophilic nitrosating agent. This document is structured to provide both a robust theoretical understanding and practical, field-proven protocols for its synthesis.

The Cornerstone Precursor: Ethyl 3-oxobutanoate (Ethyl Acetoacetate)

The journey to Ethyl 2-(hydroxyimino)-3-oxobutanoate begins with its direct precursor, Ethyl 3-oxobutanoate, more commonly known as ethyl acetoacetate (EAA).[1][2] Its unique structure, possessing both keto and ester functionalities, makes it a highly versatile C4 building block.[3] The key to its reactivity lies in the methylene group (α-carbon) positioned between two carbonyl groups, which imparts significant acidity and facilitates the formation of a key reactive intermediate.

Keto-Enol Tautomerism: The Source of Reactivity

Ethyl acetoacetate exists as a dynamic equilibrium between its keto and enol tautomers.[1][3] Under normal conditions, the keto form predominates, but the enol form, which constitutes about 7-8% of the neat liquid, is crucial for the nitrosation reaction.[3][4] The enol's carbon-carbon double bond is nucleophilic, making the α-carbon susceptible to attack by electrophiles.

Caption: Keto-Enol tautomerism of Ethyl 3-oxobutanoate.

Synthesis of the Precursor

Industrially, ethyl acetoacetate is produced by the treatment of diketene with ethanol.[1] For laboratory applications, the classic Claisen condensation of ethyl acetate provides a reliable method.[1][3] This reaction involves the base-catalyzed self-condensation of two ethyl acetate molecules.

The Key Reactive Intermediates: Enol and Enolate Anion

The acidity of the α-protons in ethyl acetoacetate (pKa ≈ 11) is the cornerstone of its utility in synthesis.[1] In the presence of acid, the keto-enol equilibrium is established. The enol form is the active nucleophile that attacks the nitrosating agent. This process is mechanistically similar to other electrophilic additions to enols, such as α-halogenation.

The formation of the enolate anion, a resonance-stabilized species, further illustrates the enhanced nucleophilicity of the α-carbon. This is particularly relevant in base-mediated reactions involving EAA.

Caption: Formation and resonance stabilization of the enolate anion.

The Electrophile: Generation of the Nitrosating Agent

The synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate is achieved through nitrosation, a reaction that introduces a nitroso group (-N=O) onto a molecule.[1][5] The most common and cost-effective method involves the in situ generation of the nitrosating agent from sodium nitrite (NaNO₂) and a weak acid, typically glacial acetic acid.[6][7]

-

Protonation of Nitrite: Sodium nitrite reacts with acetic acid to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: In the acidic solution, nitrous acid is further protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺) .[8] This cation is the primary agent responsible for the electrophilic attack on the enol.

This sequence ensures a controlled, steady supply of the reactive electrophile, minimizing side reactions and decomposition.

The Core Mechanism: Electrophilic Attack and Tautomerization

The central event in the synthesis is the reaction between the nucleophilic enol intermediate and the electrophilic nitrosonium ion.

Overall Synthesis Pathway

The complete pathway involves the acid-catalyzed enolization of ethyl acetoacetate, followed by the electrophilic attack of the nitrosonium ion (generated from sodium nitrite and acid) on the α-carbon. The resulting intermediate rapidly tautomerizes to the more stable oxime product, Ethyl 2-(hydroxyimino)-3-oxobutanoate.

Caption: Overall workflow for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitrosation of active methylene compounds.[6]

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂) (1.2 eq)

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, dissolve Ethyl acetoacetate in glacial acetic acid.

-

Separately, prepare a solution of sodium nitrite in deionized water.

-

While vigorously stirring the ethyl acetoacetate solution, add the sodium nitrite solution dropwise. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.[6] This is critical to prevent decomposition of nitrous acid and minimize side-product formation.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel. The product may separate as an oily lower layer.

-

Separate the layers and extract the aqueous phase with diethyl ether (2-3 times) to recover any dissolved product.

-

Combine the initial product oil with the ether extracts.

-

Wash the combined organic phase successively with water and then a saturated brine solution to remove residual acid and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, often an oil that solidifies upon standing, can be further purified by recrystallization if necessary.[6]

Data Summary and Characterization

The successful synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate is typically confirmed through standard analytical techniques.

Typical Reaction Parameters

| Parameter | Value / Condition | Rationale / Comment |

| Stoichiometry | ||

| Ethyl Acetoacetate | 1.0 eq | Limiting reagent. |

| Sodium Nitrite | 1.1 - 1.3 eq | A slight excess ensures complete conversion of the starting material. |

| Acetic Acid | Solvent / Catalyst | Provides the necessary acidic medium for the reaction. |

| Temperature | 0 - 10°C | Crucial for the stability of nitrous acid and selectivity of the reaction.[6] |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion at low temperatures. |

| Yield | > 90% | High yields are commonly reported for this robust reaction.[6] |

Physicochemical Properties of the Product

| Property | Value |

| Molecular Formula | C₆H₉NO₄[9][10] |

| Molar Mass | 159.14 g/mol [9][10] |

| Appearance | White to pale yellow solid/oil |

| Isomerism | Exists as E/Z isomers; the Z-isomer is often the major product.[6] |

Conclusion

The synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate is a foundational reaction in organic synthesis that hinges on the interplay of several key intermediates. The inherent reactivity of the starting material, Ethyl 3-oxobutanoate , is unlocked through its enol tautomer . This nucleophilic intermediate is intercepted by the highly reactive nitrosonium ion , which is generated in situ from sodium nitrite in an acidic medium. A thorough understanding of these intermediates and the factors controlling their formation is paramount for researchers and drug development professionals seeking to utilize this versatile building block in the synthesis of complex molecular architectures. The self-validating nature of the described protocol, with its emphasis on temperature control and stoichiometric precision, ensures high-yield, reproducible access to this valuable compound.

References

-

Oxford University Press. (n.d.). Ethyl 3-oxobutanoate. Oxford Reference. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]

-

Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Retrieved from [Link]

- Google Patents. (n.d.). US5861533A - Process for nitrosation of C-H-acidic compounds.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-hydroxyimino-3-oxobutanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 8). 12.5: Nitrosation. Retrieved from [Link]

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. Buy Ethyl Acetoacetate Acetoacetic Ester Intermediate Solvent Supplier [chemicalbull.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. oxfordreference.com [oxfordreference.com]

- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Navigating the Solution Phase: A Technical Guide to the Solubility of Ethyl 2-(hydroxyimino)-3-oxobutanoate in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Ethyl 2-(hydroxyimino)-3-oxobutanoate, a key intermediate in various synthetic pathways within pharmaceutical and chemical research. In the absence of extensive published quantitative data, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We explore the molecular structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate to predict its solubility behavior in a range of common organic solvents, categorized by polarity and hydrogen bonding capacity. Furthermore, this guide presents a comprehensive, step-by-step protocol for the experimental determination of its solubility, ensuring researchers can generate reliable and reproducible data. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective handling and application of this compound in solution-based processes.

Introduction: The Critical Role of Solubility in Chemical Synthesis

The success of many chemical reactions, particularly in the realms of drug discovery and fine chemical manufacturing, is contingent upon the precise control of reaction conditions. Among the most fundamental of these is the solubility of reactants in a chosen solvent.[1] A reactant must be adequately solvated to ensure homogenous reaction kinetics, facilitate purification processes like crystallization, and enable formulation. Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8), with its multiple functional groups, presents a nuanced solubility profile that is critical to understand for its effective utilization. This guide addresses the current information gap by providing a predictive analysis of its solubility and a robust experimental framework for its quantitative determination.

Molecular Analysis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: A Predictive Approach to Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[2] An examination of the structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate allows for a qualitative prediction of its solubility in various solvent classes.

Molecular Structure:

-

Formula: C₆H₉NO₄[3]

-

Molecular Weight: 159.14 g/mol [3]

-

Key Functional Groups:

-

Ester (ethyl group)

-

Ketone (oxo group)

-

Oxime (hydroxyimino group)

-

The presence of the ester, ketone, and particularly the oxime group, which has both a hydrogen bond donor (-OH) and acceptor (=N-), suggests that Ethyl 2-(hydroxyimino)-3-oxobutanoate is a polar molecule.[4] The oxime's hydroxyl group can participate in strong hydrogen bonding interactions, a key factor in its solubility in protic solvents.[5]

Predicted Solubility Profile

Based on this structural analysis, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. Their ability to engage in hydrogen bonding with the oxime and carbonyl groups of the solute will facilitate strong solute-solvent interactions.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF) should also be effective. While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will promote dissolution.[6]

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are predicted to be poor solvents.[7] The significant mismatch in polarity and the inability of these solvents to form strong intermolecular bonds with the polar functional groups of Ethyl 2-(hydroxyimino)-3-oxobutanoate will hinder dissolution.

This predictive framework is a crucial first step, but for process optimization and reproducibility, empirical determination is essential.

Quantitative Determination of Solubility: A Validated Experimental Protocol

The following protocol details the gravimetric method for determining the equilibrium solubility of Ethyl 2-(hydroxyimino)-3-oxobutanoate. This method is reliable, straightforward, and does not require sophisticated instrumentation beyond standard laboratory equipment.[3][8]

Principle

Equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature to form a saturated solution.[9] The gravimetric method involves preparing a saturated solution, separating the dissolved solute from the excess solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.[1][8]

Materials and Equipment

-

Ethyl 2-(hydroxyimino)-3-oxobutanoate (solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pipettes

-

Pre-weighed evaporation dishes or vials

Experimental Workflow

The workflow for the gravimetric determination of solubility is outlined below.

Caption: Gravimetric solubility determination workflow.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solution: a. To a series of vials, add a known mass of the selected organic solvent (e.g., 5.00 g). b. Add an excess amount of Ethyl 2-(hydroxyimino)-3-oxobutanoate to each vial. The presence of undissolved solid is crucial to ensure saturation. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

Sample Withdrawal and Filtration: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Attach a 0.45 µm syringe filter to the syringe and dispense the clear filtrate into a pre-weighed vial. Record the mass of the vial with the filtrate.

-

Solvent Evaporation and Mass Determination: a. Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a moderate temperature or by using a gentle stream of inert gas (e.g., nitrogen). b. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. c. Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of filtrate (g): (Mass of vial + filtrate) - (Mass of empty vial)

-

Mass of dissolved solute (g): (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of solvent in the filtrate (g): Mass of filtrate - Mass of dissolved solute

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent in filtrate) x 100

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of Ethyl 2-(hydroxyimino)-3-oxobutanoate in Common Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 g solvent) |

| Hexane | Nonpolar | 0.1 | Experimental Value |

| Toluene | Nonpolar | 2.4 | Experimental Value |

| Dichloromethane | Polar Aprotic | 3.1 | Experimental Value |

| Ethyl Acetate | Polar Aprotic | 4.4 | Experimental Value |

| Acetone | Polar Aprotic | 5.1 | Experimental Value |

| Ethanol | Polar Protic | 5.2 | Experimental Value |

| Methanol | Polar Protic | 5.1 | Experimental Value |

| Water | Polar Protic | 10.2 | Experimental Value |

Note: Polarity index values are relative measures of solvent polarity.[10]

The results from these experiments will provide a quantitative basis for solvent selection in processes involving Ethyl 2-(hydroxyimino)-3-oxobutanoate.

Causality and Self-Validation in the Experimental Protocol